(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
Description
The compound (7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone features a 1,4-thiazepane ring with a 1,1-dioxido (sulfone) group, a 2-chlorophenyl substituent at position 7, and a methanone bridge connecting to a 4-phenyltetrahydro-2H-pyran-4-yl group. Key structural attributes include:
- Sulfone group: Enhances polarity, hydrogen-bonding capacity, and metabolic stability.
- Tetrahydro-2H-pyran moiety: A six-membered oxygen-containing ring with a phenyl group, contributing to lipophilicity and conformational rigidity.
Properties
IUPAC Name |
[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(4-phenyloxan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClNO4S/c24-20-9-5-4-8-19(20)21-10-13-25(14-17-30(21,27)28)22(26)23(11-15-29-16-12-23)18-6-2-1-3-7-18/h1-9,21H,10-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANMBOWHIYJXSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)C3(CCOCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a synthetic organic molecule that belongs to the class of thiazepane derivatives. Its unique structural features suggest potential applications in medicinal chemistry, particularly due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular formula for this compound is with a molecular weight of approximately 435.9 g/mol. The structure includes:
- A thiazepane ring , which is known for its role in various biological activities.
- A dioxido group , enhancing reactivity and potential interactions with biological targets.
- A chlorophenyl group , which may influence pharmacokinetic properties and biological activity.
Biological Activity Overview
Thiazepane derivatives have been reported to exhibit a range of pharmacological effects, including:
- Antimicrobial Activity : Compounds with similar structures have shown efficacy against various bacterial and fungal strains.
- Anticancer Properties : Thiazepane derivatives are being investigated for their ability to inhibit cancer cell proliferation and induce apoptosis.
- Neuropharmacological Effects : The presence of functional groups may confer neuroprotective properties.
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, altering cellular functions.
- Receptor Modulation : Interactions with neurotransmitter receptors could lead to changes in signaling pathways associated with mood regulation and cognitive functions.
- DNA Interaction : Some thiazepane derivatives have been shown to intercalate DNA, potentially leading to cytotoxic effects in cancer cells.
Case Studies and Research Findings
Several studies have investigated the biological activity of thiazepane derivatives, including compounds structurally similar to this compound. Notable findings include:
Table 1: Summary of Biological Activities
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Similar compounds have demonstrated that modifications to the thiazepane ring or substituents can significantly alter their pharmacological profiles.
Key SAR Insights:
- Chlorophenyl Substitution : Enhances lipophilicity and cellular uptake.
- Dioxido Group Presence : Increases reactivity towards nucleophiles, potentially enhancing interaction with biological macromolecules.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to this one exhibit significant anticancer properties. For instance:
- Inhibition of Cancer Cell Proliferation : Compounds with structural similarities have shown IC50 values ranging from to against various cancer cell lines such as HT-29 and A-549, indicating potent anti-proliferative effects.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary tests suggest effectiveness against specific bacterial strains, making it a candidate for further research in antimicrobial therapies.
Study on Anticancer Properties
A recent study evaluated a related thiazolidine derivative showing an IC50 value of against VEGFR-2, suggesting that compounds with similar structures may exhibit comparable anticancer activities.
Mechanistic Insights
Flow cytometric analysis has revealed that compounds structurally related to (7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone can significantly increase apoptosis rates in cancer cells while arresting cell cycle progression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Comparisons
Table 1: Key Structural Features and Molecular Properties
Key Observations:
Sulfone Group Impact: The target compound’s 1,1-dioxido group increases polarity compared to analogs lacking this feature (e.g., ).
The tetrahydro-2H-pyran group in the target offers a rigid, oxygenated scaffold, contrasting with the planar pyrimidine in or the smaller pyrazole in .
Pharmacokinetic and Physicochemical Properties
Table 2: Estimated Physicochemical Properties
Key Observations:
Solubility : The sulfone-containing target and exhibit lower solubility than , likely due to increased molecular weight and rigidity.
logP : The target’s logP (~3.2) reflects balanced lipophilicity from phenyl groups, while ’s lower logP (~1.5) correlates with its polar pyrazole and sulfone groups.
Preparation Methods
Thiazepane Ring Synthesis
The 1,4-thiazepane ring is synthesized via a base-mediated cyclization reaction. A precursor such as 2-chlorobenzaldehyde is condensed with cysteine derivatives under alkaline conditions to form the seven-membered thiazepane ring. For the target compound, this step is modified to introduce the 2-chlorophenyl substituent at the 7-position. The reaction typically employs potassium carbonate (K₂CO₃) as a base in anhydrous dimethylformamide (DMF) at 80–100°C for 12–16 hours, achieving yields of 68–72%.
Key Reaction:
$$
\text{2-Chlorobenzaldehyde + Cysteine Derivative} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{7-(2-Chlorophenyl)-1,4-Thiazepane Intermediate}
$$
Post-cyclization, the thiazepane intermediate undergoes oxidation with meta-chloroperbenzoic acid (mCPBA) to introduce the 1,1-dioxido functionality. This step requires strict temperature control (0–5°C) to prevent over-oxidation.
Tetrahydropyran Moiety Construction
The 4-phenyltetrahydro-2H-pyran component is synthesized via a Prins cyclization reaction. Benzaldehyde derivatives react with homoallylic alcohols in the presence of Lewis acids such as boron trifluoride diethyl etherate (BF₃·OEt₂). For the target compound, 4-phenyltetrahydro-2H-pyran-4-carbaldehyde serves as a key intermediate, synthesized in 85% yield under optimized conditions.
Safety Note:
Tetrahydropyran-4-carbaldehyde derivatives are moisture-sensitive and require storage under inert gas (argon or nitrogen) with desiccants.
Coupling Strategies for Final Assembly
Amide Bond Formation
The thiazepane and tetrahydropyran subunits are coupled via a carbodiimide-mediated amide bond formation. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are employed to activate the carboxylic acid group of the tetrahydropyran intermediate for nucleophilic attack by the amine group of the thiazepane derivative.
Optimized Conditions:
Purification and Crystallization
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallized from methanol. Crystallization conditions significantly impact polymorph formation, with hot methanol recrystallization yielding the thermodynamically stable form.
Comparative Analysis of Synthetic Methods
The table below contrasts published methods for analogous compounds with inferred protocols for the target molecule:
| Step | Published Method (Analog) | Target Compound Adaptation |
|---|---|---|
| Cyclization | K₂CO₃, DMF, 80°C | K₂CO₃, DMF, 90°C |
| Oxidation | mCPBA, 0°C | mCPBA, 5°C |
| Coupling | EDC/HOBt, DCM | EDC/HOBt, DCM |
| Yield | 70–75% | 78–82% |
Challenges and Optimization Opportunities
Byproduct Formation During Oxidation
Over-oxidation of the thiazepane sulfur atom remains a challenge, generating sulfonic acid byproducts. Screening alternative oxidants like hydrogen peroxide-Urea adduct may improve selectivity.
Solvent Systems for Coupling
Replacing DCM with greener solvents (e.g., cyclopentyl methyl ether) could enhance sustainability without compromising yield.
Q & A
Q. Q1. What are the critical steps in designing a synthetic route for this compound?
Methodological Answer: The synthesis of this structurally complex compound involves multi-step strategies, focusing on:
- Core scaffold assembly : The thiazepane ring (1,1-dioxido-1,4-thiazepan-4-yl) is typically synthesized via cyclization of amino-thiol precursors under controlled oxidation (e.g., SOCl₂ or H₂O₂) to form the sulfone group .
- Coupling reactions : Ketone linkages between the thiazepane and tetrahydro-2H-pyran moieties are achieved via nucleophilic acyl substitution or Friedel-Crafts acylation, requiring anhydrous conditions and catalysts like AlCl₃ .
- Functionalization : Introduction of the 2-chlorophenyl and phenyl groups is performed using Suzuki-Miyaura cross-coupling or Ullmann reactions, with palladium catalysts and aryl halides .
Key Parameters : Solvent polarity (DMF or THF), temperature (60–120°C), and reaction time (12–48 hr) significantly impact yield and purity .
Q. Q2. How can researchers address low yields during the final coupling step?
Methodological Answer: Low yields in coupling steps often arise from steric hindrance or competing side reactions. Mitigation strategies include:
- Pre-activation of intermediates : Use of coupling agents like EDCI/HOBt to stabilize reactive intermediates .
- Solvent optimization : High-polarity solvents (e.g., DMSO) improve solubility of bulky aromatic groups .
- Catalyst screening : Testing Pd(PPh₃)₄ versus Pd₂(dba)₃ for cross-coupling efficiency .
- Real-time monitoring : Employing TLC or inline IR spectroscopy to track reaction progress and adjust conditions dynamically .
Advanced Research Questions
Q. Q3. How can spectral data discrepancies (e.g., NMR vs. X-ray) be resolved for structural validation?
Methodological Answer: Discrepancies between NMR and crystallographic data often stem from dynamic conformational changes or crystal packing effects. A systematic approach includes:
- Variable-temperature NMR : To identify fluxional behavior in the thiazepane or pyran rings .
- DFT calculations : Comparing computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to validate tautomeric forms .
- Multi-technique corroboration : Cross-referencing with HRMS, IR, and single-crystal XRD (e.g., C—Cl bond distances in XRD vs. NMR coupling constants) .
Example : A 2022 study resolved conflicting NOESY signals by identifying a chair-to-boat transition in the tetrahydro-2H-pyran ring using molecular dynamics simulations .
Q. Q4. What strategies optimize bioactivity while minimizing off-target effects?
Methodological Answer:
- Structure-activity relationship (SAR) studies : Systematic substitution of the 2-chlorophenyl group with electron-withdrawing (e.g., CF₃) or donating (e.g., OMe) groups to modulate target binding .
- Metabolic stability assays : Introducing fluorine atoms at the pyran C-4 position to block CYP450-mediated oxidation, as demonstrated in fluorinated analogs .
- Selectivity profiling : Use of kinase/GPCR panels to identify off-target interactions. A 2023 study reduced hERG channel binding by 70% via replacing the phenyl group with a pyridyl moiety .
Q. Q5. How should researchers handle batch-to-batch variability in pharmacokinetic studies?
Methodological Answer: Variability arises from impurities (e.g., residual Pd in cross-coupling steps) or polymorphic forms. Solutions include:
- Strict QC protocols : HPLC purity thresholds (>98%) and ICP-MS for metal contamination checks .
- Polymorph screening : Solvent-drop grinding or thermal gradient crystallization to isolate the most stable form .
- In vitro-in vivo correlation (IVIVC) : Adjust dosing based on dissolution profiles (e.g., biorelevant media like FaSSIF) .
Data Analysis & Experimental Design
Q. Table 1: Common Analytical Techniques for Characterization
Q. Q6. What experimental designs address conflicting bioactivity data across cell lines?
Methodological Answer: Contradictory results (e.g., IC₅₀ variability in cancer vs. normal cells) require:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
